1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
The compound 1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a spiro heterocyclic molecule featuring:
- A benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring.
- Substituents: A 4-hydroxy-3-methoxyphenyl group at position 2 and an acetyl (ethanone) group on the piperidine nitrogen.
Properties
IUPAC Name |
1-[2-(4-hydroxy-3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(27)25-11-9-23(10-12-25)26-19(17-5-3-4-6-21(17)30-23)14-18(24-26)16-7-8-20(28)22(13-16)29-2/h3-8,13,19,28H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBQARUWHJBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that incorporates multiple functional groups, including a hydroxy group and a methoxy group on the phenyl ring. The structural complexity suggests potential interactions with various biological targets.
Antiproliferative Activity
Research indicates that compounds structurally related to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCC1954 (breast cancer)
- IC50 Values : Compounds showed statistically significant inhibition of cell proliferation at concentrations as low as 6.25 μM. Notably, the antiproliferative effects were more pronounced in MCF-7 cells compared to HCC1954 cells due to differences in receptor expression (HER2+, ER+, PR+) .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 24 | MCF-7 | 6.25 | Inhibition of proliferation |
| Compound 25 | HCC1954 | 12.5 | Receptor-mediated signaling |
| Compound 19 | MCF-7 | 18 | Apoptosis induction |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that derivatives with similar structures can scavenge free radicals and reduce oxidative stress in cellular environments. This activity is crucial for preventing cellular damage associated with various diseases.
The biological activity of This compound may be attributed to multiple mechanisms:
- Receptor Modulation : The presence of hydroxyl and methoxy groups allows for interaction with estrogen receptors and other nuclear receptors involved in cell proliferation and apoptosis.
- Signal Transduction Pathways : The compound may influence key signaling pathways such as PI3K/Akt and MAPK pathways that are pivotal in cancer cell survival and growth .
Case Studies
Several studies have highlighted the biological relevance of compounds similar to This compound :
- Study A : A recent investigation demonstrated that a related compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
- Study B : Another study reported the synthesis of novel derivatives that exhibited enhanced antiproliferative activity against resistant cancer cell lines when compared to standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : The 4-hydroxy-3-methoxyphenyl group in the target compound introduces both electron-donating (-OCH₃) and hydrogen-bonding (-OH) moieties, which may enhance solubility and target binding compared to simpler substituents (e.g., 4-chlorophenyl in ).
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) achieves higher yields (60-75%) compared to conventional methods, though copper-catalyzed approaches (e.g., ) offer broader substrate scope for heterocyclic diversification.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~450-500 g/mol, estimated) aligns with spiro analogs (e.g., 313.35 g/mol in , 300.31 g/mol in ), ensuring compliance with Lipinski’s rules for drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
